molecular formula C9H14F3N3O B8680695 1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B8680695
M. Wt: 237.22 g/mol
InChI Key: NIKZMPSTOUQDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound characterized by its unique structure, which includes an azetidine ring, a piperazine ring, and a trifluoroethanone moiety

Preparation Methods

The synthesis of 1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring is synthesized through cyclization reactions.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions.

    Trifluoroethanone Addition:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .

Properties

Molecular Formula

C9H14F3N3O

Molecular Weight

237.22 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H14F3N3O/c10-9(11,12)8(16)15-3-1-14(2-4-15)7-5-13-6-7/h7,13H,1-6H2

InChI Key

NIKZMPSTOUQDQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CNC2)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of compound 1f (2.11 g, 5.23 mmol) in CH2Cl2 (60 mL) was added 1-chloroethyl chloroformate (2.0 mL, 18.35 mmol) at 0° C. under N2. The mixture was stirred at 0° C. for 90 min and then MeOH (4 mL) was added. The mixture was refluxed for 1 h. Upon cooling, Et2O (50 mL) was added to the mixture. The resulting solid was collected by filtration and dried. The crude compound 1g was used in the next reaction without further purification. MS m/z (M+H+) 238.1.
Name
compound 1f
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-[4-(1-benzhydryl-azetidin-3-yl)-piperazin-1-yl]-2,2,2-trifluoro-ethanone (2.11 g, 5.23 mmol) in CH2Cl2 (60 mL) was added 1-chloroethyl chloroformate (2.0 mL, 18.35 mmol) at 0° C. under N2. The resulting mixture was stirred at 0° C. for 90 min and then methanol (4 mL) was added. The resulting mixture was refluxed for 1 h. Upon cooling, diethyl ether (50 mL) was added to the mixture. The resulting solid was collected by filtration and dried to yield the title compound, which was used in the next reaction without further purification. MS m/z (M+H+) 238.1.
Name
1-[4-(1-benzhydryl-azetidin-3-yl)-piperazin-1-yl]-2,2,2-trifluoro-ethanone
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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